Pcsk9-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

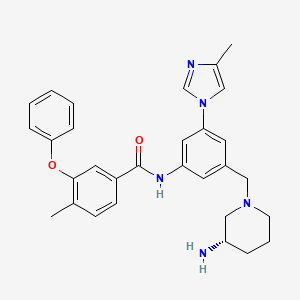

Molecular Formula |

C30H33N5O2 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

N-[3-[[(3S)-3-aminopiperidin-1-yl]methyl]-5-(4-methylimidazol-1-yl)phenyl]-4-methyl-3-phenoxybenzamide |

InChI |

InChI=1S/C30H33N5O2/c1-21-10-11-24(15-29(21)37-28-8-4-3-5-9-28)30(36)33-26-13-23(18-34-12-6-7-25(31)19-34)14-27(16-26)35-17-22(2)32-20-35/h3-5,8-11,13-17,20,25H,6-7,12,18-19,31H2,1-2H3,(H,33,36)/t25-/m0/s1 |

InChI Key |

SUNSLACFIOGRFF-VWLOTQADSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCC[C@@H](C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5 |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)CN3CCCC(C3)N)N4C=C(N=C4)C)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Pcsk9-IN-13: A Technical Guide to its Mechanism of Action in Preventing LDLR Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Pcsk9-IN-13, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By antagonizing the binding of PCSK9 to the Low-Density Lipoprotein Receptor (LDLR), this compound prevents the subsequent degradation of the receptor, leading to increased clearance of LDL cholesterol from the bloodstream. This document details the underlying signaling pathways, quantitative efficacy data, and the experimental protocols used to characterize this class of inhibitors.

Core Mechanism of Action: Inhibition of the PCSK9-LDLR Interaction

PCSK9 is a secreted serine protease that plays a critical role in regulating plasma LDL cholesterol levels.[1] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2] This binding prevents the recycling of the LDLR back to the cell surface after endocytosis, instead targeting the PCSK9-LDLR complex for degradation within the lysosome.[3] Fewer LDLRs on the cell surface result in reduced clearance of LDL cholesterol from the circulation, leading to elevated plasma LDL levels.[4]

This compound, also known as compound 3f, is a potent small molecule inhibitor that directly competes with the LDLR for binding to PCSK9.[5] By occupying a cryptic binding groove on PCSK9, this compound allosterically inhibits the PCSK9-LDLR interaction.[5][6] This preventative action allows the LDLR to dissociate from its ligand (LDL cholesterol) in the acidic environment of the endosome and recycle back to the cell surface, ready to bind and internalize more LDL particles. The net effect is an increase in the number of functional LDLRs on hepatocytes and a subsequent reduction in plasma LDL cholesterol.

Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition by this compound

Quantitative Data Summary

The efficacy of this compound and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound and Analogs

| Compound | Assay Type | Target Interaction | IC50 (nM) | Reference |

| This compound (compound 3f) | Biochemical Binding Assay | PCSK9-LDLR | 537 | [5] |

| NYX-PCSK9i (analog of 3f) | Biochemical Binding Assay | PCSK9-LDLR | 323 | [7] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of this compound and Analogs in Murine Models

| Compound | Animal Model | Dose | Administration | % Total Cholesterol Reduction | Reference |

| This compound (compound 3f) | C57BL/6 Mice | 16.4 mg/kg/day | Subcutaneous (14 days) | ~10% | [5] |

| NYX-PCSK9i | APOE*3-Leiden.CETP Mice | Up to 50 mg/kg/day | Oral | Up to 57% | [7][8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize small molecule inhibitors of the PCSK9-LDLR interaction, such as this compound.

In Vitro PCSK9-LDLR Binding Assay

This assay is designed to quantify the ability of a test compound to inhibit the direct protein-protein interaction between PCSK9 and the LDLR.[9]

Objective: To determine the IC50 value of a test compound for the PCSK9-LDLR interaction.

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR ectodomain (containing the EGF-A domain)

-

96-well microplate

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Detection antibody (e.g., anti-His-tag antibody conjugated to HRP if PCSK9 is His-tagged)

-

Chemiluminescent or colorimetric substrate (e.g., TMB)

-

Plate reader

Protocol:

-

Coating: Coat a 96-well plate with the recombinant LDLR ectodomain overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.

-

Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Incubation: Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

-

Binding Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of recombinant PCSK9 with the various concentrations of the test compound for 1 hour at room temperature.

-

Transfer to Coated Plate: Transfer the PCSK9-compound mixtures to the LDLR-coated plate and incubate for 1-2 hours at room temperature to allow for binding.

-

Washing: Wash the plate to remove unbound PCSK9 and the test compound.

-

Detection: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate to remove the unbound detection antibody.

-

Signal Generation: Add the appropriate substrate and incubate until a signal develops.

-

Measurement: Read the absorbance or luminescence using a plate reader.

-

Data Analysis: Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell-Based LDL Uptake Assay

This assay measures the functional consequence of inhibiting the PCSK9-LDLR interaction, which is the restoration of LDL uptake by hepatocytes.[10]

Objective: To assess the ability of a test compound to rescue PCSK9-mediated reduction in LDL uptake in a cellular context.

Materials:

-

HepG2 cells (or other suitable hepatocyte cell line)

-

Cell culture medium

-

Recombinant human PCSK9 protein

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Test compound (this compound)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treatment: Treat the cells with a mixture of recombinant PCSK9 and varying concentrations of the test compound for a period of time (e.g., 4-6 hours). Include control wells with no PCSK9, PCSK9 alone, and vehicle control.

-

LDL Incubation: Add fluorescently labeled LDL to the cell culture medium and incubate for a further 2-4 hours to allow for uptake.

-

Washing: Wash the cells thoroughly with PBS to remove any non-internalized fluorescent LDL.

-

Fixation (Optional): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for imaging.

-

Quantification:

-

Microscopy: Capture fluorescent images of the cells and quantify the intracellular fluorescence intensity.

-

Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.

-

-

Data Analysis: Normalize the fluorescence signal to the number of cells (e.g., by using a DNA-binding dye like DAPI for microscopy or a protein assay for lysates). Compare the LDL uptake in the presence of the inhibitor to the controls to determine the extent of rescue.

In Vivo Cholesterol-Lowering Study in Mice

This experiment evaluates the efficacy of the test compound in reducing plasma cholesterol levels in a living organism.[7]

Objective: To determine the in vivo efficacy of a test compound in a murine model of hypercholesterolemia.

Materials:

-

Wild-type or hypercholesterolemic mouse model (e.g., C57BL/6 or APOE*3-Leiden.CETP)

-

Test compound (this compound) formulated for the desired route of administration (e.g., subcutaneous injection or oral gavage)

-

Vehicle control

-

Blood collection supplies

-

Equipment for plasma isolation (centrifuge)

-

Cholesterol quantification assay kit

Protocol:

-

Acclimatization: Acclimatize the mice to the housing conditions for at least one week.

-

Baseline Measurement: Collect a baseline blood sample from each mouse to determine the initial plasma cholesterol levels.

-

Grouping: Randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of the test compound).

-

Dosing: Administer the test compound or vehicle to the mice daily (or as per the desired dosing regimen) for the duration of the study (e.g., 14 days).

-

Blood Collection: Collect blood samples at specified time points during and at the end of the study.

-

Plasma Isolation: Process the blood samples to isolate plasma.

-

Cholesterol Measurement: Measure the total plasma cholesterol levels using a commercially available cholesterol quantification kit.

-

Data Analysis: Calculate the percentage change in plasma cholesterol from baseline for each treatment group and compare it to the vehicle control group to determine the statistical significance of the cholesterol-lowering effect.

Conclusion

This compound represents a promising class of small molecule inhibitors that effectively target the PCSK9-LDLR interaction. By preventing PCSK9-mediated degradation of the LDLR, these compounds increase the capacity of the liver to clear LDL cholesterol from the circulation. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such inhibitors, from initial in vitro screening to in vivo proof-of-concept. Further development of orally bioavailable small molecule PCSK9 inhibitors holds significant potential for the management of hypercholesterolemia and the reduction of cardiovascular disease risk.

References

- 1. US9682085B2 - Anti-proprotein convertase subtilisin kexin type 9 (anti-PCSK9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of PCSK9 inhibitors: A tale of creativity and multifaceted translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Pcsk9-IN-13: A Small Molecule Inhibitor of PCSK9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the quest for orally bioavailable small molecule inhibitors remains a key focus in cardiovascular drug discovery. This technical guide details the discovery and development of Pcsk9-IN-13, a potent small molecule inhibitor of the PCSK9-LDLR interaction. We will delve into its medicinal chemistry origins, mechanism of action, key quantitative data, and the detailed experimental protocols used for its evaluation.

Introduction to PCSK9 and Its Role in Cholesterol Homeostasis

The liver is the primary organ responsible for regulating circulating LDL-C levels through the expression of LDLR on the surface of hepatocytes. These receptors bind to LDL particles and internalize them for lysosomal degradation, thereby clearing cholesterol from the blood. The lifecycle of the LDLR is a dynamic process involving synthesis, transport to the cell surface, endocytosis, and recycling back to the surface for further LDL-C uptake.

PCSK9 is a serine protease that acts as a key negative regulator of this process.[1][2] Synthesized and secreted primarily by hepatocytes, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[2] This binding event disrupts the normal recycling pathway of the LDLR. Instead of dissociating from its LDL cargo in the acidic environment of the endosome and returning to the cell surface, the PCSK9-LDLR complex is targeted for degradation in the lysosome.[1] This PCSK9-mediated degradation reduces the number of available LDLRs on hepatocytes, leading to decreased LDL-C clearance and consequently, elevated plasma LDL-C levels.

The critical role of PCSK9 in cholesterol metabolism was first highlighted by the discovery of gain-of-function mutations in the PCSK9 gene, which cause autosomal dominant hypercholesterolemia. Conversely, individuals with loss-of-function mutations in PCSK9 exhibit lifelong low levels of LDL-C and a significantly reduced risk of coronary artery disease. These genetic findings provided strong validation for PCSK9 as a therapeutic target.

Discovery and Medicinal Chemistry of this compound

This compound (also known as compound 3f) is an imidazole-based peptidomimetic that emerged from a computationally driven drug discovery campaign aimed at identifying small molecules that could disrupt the protein-protein interaction between PCSK9 and the LDLR. The development of this class of inhibitors represents a significant step towards an orally administered alternative to the injectable monoclonal antibody therapies.

Lead Identification and Optimization

The initial design strategy was inspired by the structure of the LDLR's EGF-A domain at the PCSK9 binding interface. Researchers hypothesized that minimalist peptidomimetic structures, specifically polyimidazoles, could mimic key interactions and inhibit the PCSK9-LDLR complex formation. This led to the identification of an initial template compound.

Through advanced computational modeling and structure-based design, a series of poly-imidazole analogs were designed and synthesized to optimize their binding affinity for PCSK9. This optimization process led to the identification of a triimidazole derivative, RIm13 , which demonstrated significantly improved inhibitory activity compared to the initial template. This compound (compound 3f) is a closely related analog from this series.

Synthesis Strategy

The synthesis of this compound and its analogs relies on the van Leusen three-component reaction (vL-3CR) .[3][4][5] This versatile reaction allows for the efficient construction of the imidazole scaffold from an aldimine and tosylmethyl isocyanide (TosMIC). The aldimine is typically generated in situ from the condensation of an aldehyde and a primary amine. This multicomponent approach is highly convergent and allows for rapid diversification of the imidazole core, facilitating structure-activity relationship (SAR) studies.

Development of an Orally Bioavailable Analog: NYX-PCSK9i

Further medicinal chemistry efforts focused on improving the pharmacokinetic properties of the initial series, particularly oral bioavailability. This led to the development of NYX-PCSK9i , an orally bioavailable analog of this compound (compound 3f).[6][7] NYX-PCSK9i retains the core pharmacophore responsible for PCSK9 inhibition while incorporating structural modifications that enhance its drug-like properties. The IUPAC name for NYX-PCSK9i is (3-{[(S)-3-Amino-1-piperidyl]methyl-5-(4-methyl-1H imidazole-1-yl)phenylamino)(4-phenyl-2-pyridyl)formaldehyde.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 3f) and its orally bioavailable analog, NYX-PCSK9i.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | Target | Assay | IC50 | Reference(s) |

| This compound (compound 3f) | PCSK9-LDLR Interaction | Biochemical Binding Assay | 537 nM | [8] |

| RIm13 | PCSK9-LDLR Interaction | Biochemical Binding Assay | 1.6 µM | [9] |

| NYX-PCSK9i | PCSK9-LDLR Interaction | Biochemical Binding Assay | 323 nM | [6][10] |

Table 2: In Vitro and In Vivo Efficacy of this compound (compound 3f)

| Parameter | Experimental System | Treatment | Result | Reference(s) |

| LDL Uptake | HepG2 hepatocytes | 0.1 µM | Dose-dependent restoration of LDL uptake | [8] |

| 1 µM | Dose-dependent restoration of LDL uptake | [8] | ||

| Total Cholesterol | Male C57BL/6 mice | 3.28 mg/kg/day (s.c.) for 14 days | No significant reduction | [8] |

| 16.4 mg/kg/day (s.c.) for 14 days | ~10% reduction | [8] |

Table 3: In Vivo Efficacy of NYX-PCSK9i in a Hyperlipidemic Mouse Model (APOE*3-Leiden.CETP)

| Treatment | Dosage | Duration | Change in Total Cholesterol | Reference(s) |

| NYX-PCSK9i (monotherapy) | 30 mg/kg (oral, BID) | 35 days | Dose-dependent decrease | [11] |

| 50 mg/kg (oral, BID) | 35 days | Up to 57% reduction | [11] | |

| NYX-PCSK9i + Atorvastatin | 50 mg/kg (oral, BID) | 35 days | Additive effect | [11] |

Table 4: Pharmacokinetic Properties of NYX-PCSK9i in C57BL/6 Mice

| Parameter | Route of Administration | Value | Reference(s) |

| Oral Bioavailability | Oral vs. IV | 40% | [6] |

| Cmax (Maximum Concentration) | 50 mg/kg (oral) | Not explicitly stated | [6] |

| Tmax (Time to Cmax) | 50 mg/kg (oral) | Not explicitly stated | [6] |

| Half-life (t1/2) | 50 mg/kg (oral) | Not explicitly stated | [6] |

| AUC (Area Under the Curve) | 50 mg/kg (oral) | ~8100 h*ng/mL | [6] |

Experimental Protocols

Synthesis of Imidazole-Based PCSK9 Inhibitors via van Leusen Three-Component Reaction

Principle: This reaction involves the base-mediated cycloaddition of a tosylmethyl isocyanide (TosMIC) to an aldimine, followed by elimination of p-toluenesulfinic acid to form the imidazole ring.

General Procedure:

-

Aldimine Formation (in situ): An appropriate aldehyde and a primary amine are stirred in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at room temperature for approximately 30-60 minutes to form the corresponding aldimine.

-

Cycloaddition: Tosylmethyl isocyanide (TosMIC) is added to the reaction mixture.

-

Base Addition: A base, such as potassium carbonate (K2CO3) or sodium cyanide (NaCN), is added to catalyze the cycloaddition and subsequent elimination.

-

Reaction: The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired imidazole derivative.

In Vitro PCSK9-LDLR Binding Assay

Principle: This is a solid-phase binding assay, typically in an ELISA format, to quantify the inhibition of the PCSK9-LDLR interaction by a test compound.

Protocol:

-

Plate Coating: A 96-well microplate is coated with the recombinant EGF-A domain of the LDLR and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.

-

Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with recombinant, typically His-tagged, PCSK9 protein for 1 hour at room temperature to allow for binding.

-

Binding Reaction: The PCSK9-compound mixture is added to the LDLR-coated wells and incubated for 1-2 hours at room temperature to allow the unbound PCSK9 to bind to the immobilized LDLR.

-

Washing: The plate is washed to remove unbound PCSK9 and the test compound.

-

Detection: A primary antibody that specifically recognizes the tag on the PCSK9 protein (e.g., an anti-His antibody) is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A chromogenic HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined from the dose-response curve.

HepG2 Cell LDL Uptake Assay

Principle: This cell-based assay measures the ability of a test compound to reverse the PCSK9-mediated reduction of LDL uptake in human hepatoma (HepG2) cells.

Protocol:

-

Cell Culture and Seeding: HepG2 cells are cultured in a suitable medium and seeded into 96-well plates.

-

Cholesterol Starvation: To upregulate LDLR expression, the cells are starved of cholesterol by incubating them in a serum-free or lipoprotein-deficient serum-containing medium for 18-24 hours.

-

Treatment: The cells are treated with a fixed concentration of recombinant PCSK9 in the presence of varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-4 hours).

-

LDL Uptake: Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL) is added to the wells, and the cells are incubated for 2-4 hours at 37°C to allow for LDL internalization.

-

Washing and Fixation: The cells are washed to remove non-internalized LDL and then fixed with paraformaldehyde. Cell nuclei can be counterstained with DAPI or Hoechst.

-

Quantification: The amount of internalized fluorescent LDL is quantified using a fluorescence microplate reader or by high-content imaging.

-

Data Analysis: The fluorescence intensity is normalized to cell number (e.g., by nuclear staining intensity or protein concentration). The results are expressed as a percentage of LDL uptake relative to control cells (no PCSK9 treatment), and the ability of the compound to restore LDL uptake is determined.

Mechanism of Action and Signaling Pathway

This compound and its analogs function by directly binding to circulating PCSK9, thereby preventing it from interacting with the LDLR on the surface of hepatocytes. This inhibition of the PCSK9-LDLR protein-protein interaction allows the LDLR to evade lysosomal degradation and recycle back to the cell surface. The increased number of functional LDLRs on the hepatocyte membrane enhances the clearance of LDL-C from the bloodstream, leading to lower plasma LDL-C levels.

Figure 1. Mechanism of action of this compound in the PCSK9 signaling pathway.

Experimental and Logical Workflows

The evaluation of a novel PCSK9 inhibitor like this compound follows a structured workflow, from initial screening to in vivo efficacy studies.

Figure 2. A typical experimental workflow for the evaluation of a small molecule PCSK9 inhibitor.

Conclusion

This compound and its orally bioavailable analog, NYX-PCSK9i, represent a promising class of small molecule inhibitors that effectively target the PCSK9-LDLR interaction. The discovery of these compounds, guided by computational chemistry and enabled by efficient synthetic strategies, has provided valuable tool compounds and potential clinical candidates for the oral treatment of hypercholesterolemia. The data presented in this guide demonstrate their potent in vitro activity, their ability to restore LDL uptake in a cellular context, and significant in vivo efficacy in reducing plasma cholesterol levels. Further development and clinical evaluation of this class of inhibitors are warranted to establish their therapeutic potential in managing cardiovascular disease.

References

- 1. PCSK9 - Wikipedia [en.wikipedia.org]

- 2. Molecular and cellular function of the proprotein convertase subtilisin/kexin type 9 (PCSK9) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NYX-PCSK9i | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Small Molecule PCSK9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical target for the management of hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR), PCSK9 facilitates its degradation, leading to reduced clearance of LDL-cholesterol (LDL-C) from the bloodstream.[1][2][3] While monoclonal antibodies that inhibit the PCSK9-LDLR interaction are clinically available, the development of orally bioavailable small molecule inhibitors remains a key objective to provide a more convenient and cost-effective therapeutic option.[2][3][4] This guide provides a technical overview of the structure-activity relationship (SAR) studies for a representative series of small molecule PCSK9 inhibitors, detailing the experimental protocols used to characterize them and the underlying biological pathways.

Structure-Activity Relationship (SAR) Data

The development of potent small molecule inhibitors of the PCSK9-LDLR interaction is challenging due to the large, flat, and featureless nature of the protein-protein interaction (PPI) surface.[2][5] However, medicinal chemistry campaigns have identified novel scaffolds that can effectively disrupt this interaction. The following data represents a hypothetical, yet illustrative, SAR study around a central xanthine scaffold, building upon published findings that identify such compounds as transcriptional inhibitors of PCSK9.[6]

Table 1: SAR of C8 Substitutions on the Xanthine Core

| Compound ID | R1 Group (C8-Position) | PCSK9-LDLR Binding IC50 (µM) | HepG2 LDL-C Uptake EC50 (µM) | Cytotoxicity (CC50, µM) |

| 1a | -H | > 50 | > 50 | > 100 |

| 1b | -Phenyl | 15.2 ± 2.1 | 25.8 ± 3.4 | > 100 |

| 1c | 4-Chlorophenyl | 7.6 ± 0.9 | 12.1 ± 1.5 | 85.3 |

| 1d | 4-Fluorophenyl | 8.1 ± 1.1 | 14.5 ± 2.0 | 92.1 |

| 1e | 4-Methoxyphenyl | 22.5 ± 3.5 | 35.2 ± 4.1 | > 100 |

| 1f | 3-Chlorophenyl | 9.8 ± 1.3 | 18.9 ± 2.5 | 78.6 |

Data is hypothetical and for illustrative purposes.

Table 2: SAR of N7 Substitutions on the Optimized Xanthine Core (R1 = 4-Chlorophenyl)

| Compound ID | R2 Group (N7-Position) | PCSK9-LDLR Binding IC50 (µM) | HepG2 LDL-C Uptake EC50 (µM) | Cytotoxicity (CC50, µM) |

| 2a | -H | 7.6 ± 0.9 | 12.1 ± 1.5 | 85.3 |

| 2b | -Methyl | 5.2 ± 0.6 | 9.8 ± 1.2 | 89.5 |

| 2c | -Ethyl | 6.8 ± 0.8 | 11.5 ± 1.4 | > 100 |

| 2d | -Cyclopropyl | 3.1 ± 0.4 | 5.5 ± 0.7 | 95.2 |

| 2e | -Benzyl | 10.4 ± 1.5 | 19.3 ± 2.8 | 65.7 |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

The characterization of small molecule PCSK9 inhibitors involves a cascade of biochemical and cell-based assays to determine their potency, mechanism of action, and cellular efficacy.

1. PCSK9-LDLR In Vitro Binding Assay

-

Principle: This assay quantifies the ability of a test compound to disrupt the interaction between recombinant PCSK9 and the EGF-A domain of LDLR. A common format is a competitive enzyme-linked immunosorbent assay (ELISA).[7]

-

Methodology:

-

A 96-well microplate is coated with recombinant human LDLR-EGF-A domain.

-

Wells are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

-

A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with serial dilutions of the test compound for 30 minutes at room temperature.

-

The PCSK9-compound mixture is added to the LDLR-coated plate and incubated for 2 hours.

-

The plate is washed to remove unbound PCSK9.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour.

-

After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

The absorbance is read at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound.

-

IC50 values are calculated using a four-parameter logistic curve fit.

-

2. HepG2 Cell-Based LDL-C Uptake Assay

-

Principle: This functional assay measures the ability of a compound to enhance the uptake of fluorescently labeled LDL-C by liver cells, which is a direct consequence of increased LDLR availability on the cell surface.[5][7][8]

-

Methodology:

-

Human hepatoma (HepG2) cells are seeded in a 96-well, black, clear-bottom plate and allowed to adhere overnight.

-

Cells are treated with serial dilutions of the test compound and incubated for 24 hours. This allows the compound to exert its effect on the PCSK9 pathway, leading to changes in LDLR expression.

-

A solution containing fluorescently labeled LDL (e.g., DiI-LDL) is added to each well, and the cells are incubated for 4 hours at 37°C.

-

The media is removed, and the cells are washed with PBS to remove any unbound DiI-LDL.

-

Cellular fluorescence is measured using a plate reader (e.g., excitation/emission at 554/571 nm for DiI).

-

EC50 values, the concentration at which 50% of the maximal LDL-C uptake is restored, are determined from dose-response curves.

-

3. LDLR Protein Expression by Western Blot

-

Principle: To confirm the mechanism of action, this assay directly measures the levels of LDLR protein in cells treated with the inhibitor.

-

Methodology:

-

HepG2 cells are treated with the test compound for 24-48 hours.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is quantified using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the LDLR. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

Mandatory Visualizations

Caption: PCSK9 signaling pathway and the mechanism of small molecule inhibition.

Caption: Logical workflow of a typical SAR study for PCSK9 inhibitors.

References

- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Pcsk9-IN-13 to PCSK9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Pcsk9-IN-13, a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document details the binding characteristics, experimental methodologies for its determination, and the relevant biological pathways.

Core Finding: this compound Binding Affinity

This compound is a small molecule inhibitor that effectively antagonizes the binding of PCSK9 to the Low-Density Lipoprotein Receptor (LDLR). The key quantitative measure of its in vitro potency is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | PCSK9-LDLR Interaction | In Vitro Binding Assay | 537[1] |

This IC50 value indicates that this compound disrupts the formation of the PCSK9-LDLR complex at a nanomolar concentration, highlighting its potential as a therapeutic agent for managing cholesterol levels.

Mechanism of Action

PCSK9 is a crucial regulator of cholesterol homeostasis.[2][3] By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes, PCSK9 promotes the degradation of the LDLR in lysosomes.[4][5] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[6] this compound exerts its effect by directly binding to PCSK9, thereby preventing its interaction with the LDLR. This inhibition preserves LDLR recycling to the hepatocyte surface, enhancing LDL-C uptake from the bloodstream.

Experimental Protocols: In Vitro Binding Affinity Determination

The determination of the IC50 value for this compound's inhibition of the PCSK9-LDLR interaction can be achieved through various in vitro assays. Below is a detailed methodology for a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common and robust technique for studying protein-protein interactions.

Objective:

To quantify the inhibitory effect of this compound on the binding of human PCSK9 to the human LDLR ectodomain.

Materials:

-

Recombinant human PCSK9, His-tagged

-

Recombinant human LDLR ectodomain (EGF-A domain), Biotinylated

-

Europium (Eu3+) chelate-labeled Anti-His Tag Antibody (Donor Fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor Fluorophore)

-

This compound (Compound of interest)

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.1% BSA)

-

384-well, low-volume, black assay plates

-

TR-FRET compatible microplate reader

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 pM). The final DMSO concentration in the assay should be kept below 1% to avoid interference.

-

-

Reagent Preparation:

-

Dilute the His-tagged PCSK9, Biotinylated-LDLR, Eu3+-Anti-His antibody, and Streptavidin-APC to their pre-determined optimal concentrations in cold assay buffer. These concentrations should be determined empirically through titration experiments to achieve a robust assay window.

-

-

Assay Procedure:

-

Add 2 µL of the serially diluted this compound or control (assay buffer with DMSO) to the wells of the 384-well plate.

-

Add 4 µL of the His-tagged PCSK9 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add 4 µL of a pre-mixed solution containing Biotinylated-LDLR, Eu3+-Anti-His antibody, and Streptavidin-APC to each well to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a microplate reader.

-

Excite the Europium donor at 320-340 nm.

-

Measure the emission at two wavelengths: 615-620 nm (Europium emission) and 665 nm (APC emission, resulting from FRET).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission signal (665 nm) by the donor emission signal (615 nm) for each well.

-

Normalize the data by setting the average signal from the no-inhibitor control wells as 100% binding and the signal from a high-concentration inhibitor control as 0% binding.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound demonstrates potent in vitro inhibition of the PCSK9-LDLR interaction with an IC50 of 537 nM.[1] The methodologies outlined in this guide, particularly the TR-FRET assay, provide a robust framework for quantifying the binding affinity of small molecule inhibitors targeting this critical protein-protein interaction. This data underscores the potential of this compound as a lead compound in the development of novel oral therapies for hypercholesterolemia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Low Density Lipoprotein Binds to Proprotein Convertase Subtilisin/Kexin Type-9 (PCSK9) in Human Plasma and Inhibits PCSK9-mediated Low Density Lipoprotein Receptor Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Mechanism of Pcsk9-IN-13: A Technical Guide to its Effect on Hepatocyte Cholesterol Metabolism

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Pcsk9-IN-13". This technical guide has been constructed assuming "this compound" is a representative, hypothetical small-molecule inhibitor designed to disrupt the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). The data and protocols presented herein are synthesized from published research on various small-molecule PCSK9 inhibitors.

Introduction

Elevated Low-Density Lipoprotein Cholesterol (LDL-C) is a primary causal factor in the development of atherosclerotic cardiovascular disease (ASCVD).[1] A key regulator of plasma LDL-C levels is PCSK9, a serine protease primarily synthesized and secreted by hepatocytes.[2] PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of liver cells.[3][4] This binding event targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface.[5][6] The resulting reduction in LDLR density on hepatocytes impairs the clearance of circulating LDL-C, leading to hypercholesterolemia.[2]

Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C.[7] While monoclonal antibodies have proven highly effective, there is significant interest in developing orally bioavailable small-molecule inhibitors.[5][7] This guide focuses on the molecular mechanism, quantitative effects, and key experimental methodologies for evaluating a representative small-molecule PCSK9 inhibitor, "this compound," on cholesterol metabolism in hepatocytes.

Core Mechanism of Action: Disrupting the PCSK9-LDLR Interaction

This compound is designed to function as a direct inhibitor of the protein-protein interaction (PPI) between PCSK9 and the LDLR.[8] By binding to PCSK9, likely in a cryptic groove near the LDLR binding interface, the inhibitor prevents PCSK9 from associating with the LDLR's EGF-A domain.[9] This action allows the LDLR, after internalizing an LDL particle, to dissociate within the endosome and recycle back to the hepatocyte surface, ready to clear more LDL-C from the circulation.[10] The net effect is an increased population of functional LDLRs on the liver cell surface and a corresponding decrease in plasma LDL-C levels.

Quantitative Data on Inhibitor Performance

The efficacy of a small-molecule PCSK9 inhibitor like this compound is quantified through a series of biochemical and cell-based assays. The following tables summarize representative data points found in the literature for various orally bioavailable small-molecule inhibitors.

Table 1: Biochemical Inhibition of the PCSK9-LDLR Interaction

| Compound ID | Assay Type | IC50 (µM) | Binding Affinity (KD, µM) | Source |

| Nilotinib | In vitro Binding Assay | 9.8 | - | [9] |

| Compound 13 | In vitro Binding Assay | 7.57 | 2.50 | [8] |

| NYX-PCSK9i | In vitro Binding Assay | 0.323 | - | [5] |

IC50: The concentration of an inhibitor required to reduce the binding of PCSK9 to LDLR by 50%. A lower value indicates higher potency. KD (Dissociation Constant): A measure of the binding affinity between the inhibitor and PCSK9. A lower value indicates a stronger interaction.

Table 2: Cellular Effects of PCSK9 Inhibition in Hepatocytes (HepG2 Cells)

| Effect Measured | Method | Result | Source |

| LDLR Protein Levels | Western Blot / Flow Cytometry | Dose-dependent increase in LDLR protein. | [3][11] |

| LDL-C Uptake | Fluorescent Dil-LDL Assay | Significant, dose-dependent increase in LDL uptake. | [12][13] |

Key Experimental Protocols

Detailed and reproducible protocols are critical for evaluating the efficacy of compounds like this compound. Below are synthesized methodologies for key in vitro experiments based on standard practices in the field.[12][13][14][15]

In Vitro PCSK9-LDLR Binding Assay

This assay quantifies the ability of an inhibitor to directly block the interaction between PCSK9 and the LDLR.

-

Plate Coating: Coat a 96-well high-binding microplate with the recombinant LDLR-EGF-AB domain (the PCSK9 binding site) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

-

Inhibitor Incubation: In a separate plate, pre-incubate a constant concentration of recombinant human His-tagged PCSK9 with serial dilutions of this compound (or vehicle control) for 1-3 hours at room temperature.

-

Binding Reaction: Transfer the PCSK9-inhibitor mixtures to the washed LDLR-coated plate and incubate for 2 hours at room temperature to allow binding.

-

Detection: Wash the plate to remove unbound proteins. Add an anti-His-tag antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.

-

Signal Generation: Wash the plate again and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Hepatocyte Culture and Fluorescent LDL-C Uptake Assay

This cell-based functional assay measures the net effect of the inhibitor on the ability of hepatocytes to clear LDL from their environment. The human hepatoma cell line HepG2 is commonly used for these studies.[12][14]

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells into a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Treatment: On the day of the assay, replace the culture medium with a medium containing recombinant PCSK9 and varying concentrations of this compound (or vehicle control). Incubate for 1.5-4 hours.

-

LDL-C Addition: Add fluorescently labeled LDL (e.g., Dil-LDL) to each well at a final concentration of 5-10 µg/mL.

-

Uptake Incubation: Incubate the cells for an additional 3.5-4 hours at 37°C to allow for LDL uptake.

-

Washing & Fixation: Gently wash the cells with PBS to remove extracellular Dil-LDL. Fix the cells with 4% paraformaldehyde.

-

Imaging and Quantification: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the total intracellular fluorescence intensity per well. Normalize the fluorescence signal to cell number (e.g., by DAPI staining of nuclei).

Western Blot for LDLR Protein Levels

This protocol is used to directly visualize and quantify changes in total LDLR protein within the hepatocytes following treatment.

-

Cell Lysis: After treating HepG2 cells (cultured in 6-well plates) with PCSK9 and this compound for 4-24 hours, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the LDLR overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control protein (e.g., β-actin or GAPDH).

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LDLR band intensity to the corresponding loading control band intensity.

Interaction with the SREBP2 Signaling Pathway

The expression of both the LDLR and PCSK9 genes is transcriptionally regulated by Sterol Regulatory Element-Binding Protein 2 (SREBP2).[16] When intracellular cholesterol levels are low, SREBP2 is activated and translocates to the nucleus, where it increases the transcription of genes involved in cholesterol synthesis and uptake, including LDLR and PCSK9.[16]

While a direct inhibitor of the PCSK9-LDLR interaction like this compound does not primarily target the SREBP2 pathway, its action can lead to indirect effects. By increasing LDL-C uptake into the hepatocyte, the inhibitor can raise intracellular cholesterol levels. This increase can, in turn, create a negative feedback loop that suppresses the activation of SREBP2, potentially leading to a downregulation of both LDLR and PCSK9 gene expression over time.[16] This is a crucial consideration in the long-term efficacy and dosing strategy for such inhibitors.

Conclusion

The hypothetical small-molecule inhibitor this compound represents a promising therapeutic approach for managing hypercholesterolemia. By directly preventing the PCSK9-mediated degradation of the LDLR in hepatocytes, it effectively increases the capacity of the liver to clear LDL-C from the bloodstream. The quantitative assessment of its biochemical potency and cellular function through rigorous in vitro assays is paramount for its development. Understanding its interplay with transcriptional regulation networks like the SREBP2 pathway is also essential for predicting long-term therapeutic outcomes. This guide provides a foundational framework for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small-molecule PCSK9 inhibitors.

References

- 1. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. citefactor.org [citefactor.org]

- 11. researchgate.net [researchgate.net]

- 12. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MG132, a proteasome inhibitor, enhances LDL uptake in HepG2 cells in vitro by regulating LDLR and PCSK9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CETP inhibitors downregulate hepatic LDL receptor and PCSK9 expression in vitro and in vivo through a SREBP2 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced circulating PCSK9 concentration by berberine through SREBP-2 pathway in high fat diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pcsk9-IN-13 in Familial Hypercholesterolemia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia, a hallmark of familial hypercholesterolemia (FH). While monoclonal antibodies against PCSK9 have demonstrated significant efficacy, the development of small molecule inhibitors offers the potential for oral administration and broader accessibility. This technical guide focuses on Pcsk9-IN-13, a potent small molecule inhibitor of the PCSK9-low-density lipoprotein receptor (LDLR) interaction. We will delve into its mechanism of action, summarize the available preclinical data, and provide detailed, generalized experimental protocols for the evaluation of such compounds in the context of FH models. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on novel therapies for familial hypercholesterolemia.

Introduction to PCSK9 and Familial Hypercholesterolemia

Familial hypercholesterolemia (FH) is a genetic disorder characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) in the blood, leading to premature atherosclerotic cardiovascular disease. Mutations in the LDLR gene are the most common cause of FH, resulting in impaired clearance of LDL-C from the circulation.

PCSK9 is a serine protease that plays a crucial role in regulating LDLR levels. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL particles, instead targeting the LDLR for degradation in lysosomes. By promoting LDLR degradation, PCSK9 effectively reduces the liver's ability to clear LDL-C, leading to increased plasma LDL-C levels. Therefore, inhibiting the interaction between PCSK9 and LDLR is a validated therapeutic strategy for lowering LDL-C.

This compound: A Small Molecule PCSK9 Inhibitor

This compound, also identified as compound 3f, is a small molecule inhibitor designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. As an orally bioavailable alternative to monoclonal antibodies, it represents a promising avenue for the treatment of hypercholesterolemia.

Mechanism of Action

This compound functions by binding to PCSK9, likely in a cryptic binding groove, thereby sterically hindering its interaction with the LDLR. This inhibition allows for the normal recycling of the LDLR to the hepatocyte surface, leading to an increased number of functional LDLRs available to clear circulating LDL-C. The anticipated outcome of this mechanism is a significant reduction in plasma LDL-C levels.

Preclinical Data for this compound (compound 3f)

The publicly available data for this compound is currently limited but provides proof-of-concept for its activity.

| Parameter | Value | Cell/Animal Model | Source |

| IC50 (PCSK9-LDLR Binding) | 537 nM | In vitro biochemical assay | [1] |

| LDL Uptake | Restores LDL uptake in a dose-dependent manner (at 0.1 and 1 µM) | HepG2 hepatocytes | [1] |

| In Vivo Efficacy | ~10% reduction in total plasma cholesterol | Male C57BL/6 mice | [1] |

| Bioavailability | Excellent | Male C57BL/6 mice (subcutaneous administration) | [2] |

Note: The in vivo data is from a study in wild-type mice, not a specific familial hypercholesterolemia model.

Signaling and Experimental Workflow Diagrams

PCSK9 Signaling Pathway and Inhibition by this compound

Caption: PCSK9 pathway and inhibition by this compound.

Experimental Workflow for Evaluating a Small Molecule PCSK9 Inhibitor

Caption: Workflow for small molecule PCSK9 inhibitor evaluation.

Detailed Experimental Protocols

Due to the limited specific published protocols for this compound, the following sections detail generalized but comprehensive methodologies for key experiments cited in the evaluation of small molecule PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the LDLR ectodomain.

Materials:

-

96-well high-binding microplate

-

Recombinant human LDLR ectodomain

-

Recombinant human PCSK9 (biotinylated or with a detection tag)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Blocking buffer (e.g., PBS with 3% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate (if using biotinylated PCSK9)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: Coat the wells of the 96-well plate with recombinant human LDLR ectodomain (e.g., 1-2 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Compound Incubation: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound and a fixed concentration of biotinylated PCSK9 to the wells. Include controls for no inhibition (vehicle only) and maximum inhibition (no PCSK9). Incubate for 1-2 hours at room temperature with gentle shaking.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LDL Uptake Assay (DiI-LDL in HepG2 cells)

This assay measures the ability of a compound to restore LDLR-mediated LDL uptake in the presence of PCSK9.

Materials:

-

HepG2 cells

-

24-well tissue culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human PCSK9

-

Test compound (e.g., this compound)

-

Fluorescently labeled LDL (DiI-LDL)

-

Hoechst 33342 (for nuclear staining)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 24-well plate and allow them to adhere and grow to 70-80% confluency.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to upregulate LDLR expression.

-

Treatment: Treat the cells with recombinant PCSK9 and varying concentrations of the test compound in serum-free medium for 4-6 hours. Include controls with no PCSK9, PCSK9 with vehicle, and a known inhibitor.

-

LDL Uptake: Add DiI-LDL to each well to a final concentration of 5-10 µg/mL and incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells three times with cold PBS to remove unbound DiI-LDL.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and stain the nuclei with Hoechst 33342 for 10 minutes.

-

Imaging: Wash the cells with PBS and acquire images using a fluorescence microscope.

-

Quantification: Quantify the DiI-LDL fluorescence intensity per cell using image analysis software.

In Vivo Efficacy in a Familial Hypercholesterolemia Mouse Model

This protocol describes a general approach to assess the efficacy of a small molecule PCSK9 inhibitor in an LDLR knockout (LDLR-/-) mouse model, which is a common model for FH.

Animal Model:

-

Male or female LDLR-/- mice on a C57BL/6J background, 8-12 weeks of age.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induce hypercholesterolemia and atherosclerosis by feeding a Western-type diet (high in fat and cholesterol) for a specified period (e.g., 4-16 weeks) prior to and during the study.

Experimental Procedure:

-

Acclimatization and Diet: Acclimatize the mice to the facility and the Western-type diet for at least one week before the start of the experiment.

-

Grouping and Baseline Sampling: Randomize mice into treatment and vehicle control groups. Collect baseline blood samples via tail vein or retro-orbital sinus for lipid analysis.

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle daily via a suitable route (e.g., oral gavage) for the duration of the study (e.g., 4-8 weeks). The dose should be based on prior pharmacokinetic and tolerability studies.

-

Monitoring: Monitor body weight and food consumption regularly throughout the study.

-

Interim and Final Blood Collection: Collect blood samples at specified intervals and at the end of the study for lipid and PCSK9 level analysis.

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect blood via cardiac puncture. Perfuse the circulatory system with PBS. Harvest the liver for protein analysis and the aorta for atherosclerotic plaque analysis.

Endpoint Analyses:

-

Plasma Lipid Profile: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits or an automated clinical chemistry analyzer.

-

Hepatic LDLR and PCSK9 Protein Levels:

-

Atherosclerotic Plaque Quantification:

-

En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, capture images, and quantify the plaque area as a percentage of the total aortic surface area.[6][7][8]

-

Aortic root analysis: Embed the heart and proximal aorta in OCT, prepare serial cryosections of the aortic root, stain with Oil Red O and hematoxylin, and quantify the lesion area in the aortic sinuses.[6][7][8]

-

Conclusion

This compound (compound 3f) represents a promising small molecule inhibitor of the PCSK9-LDLR interaction with demonstrated in vitro and preliminary in vivo activity. While specific data in familial hypercholesterolemia models are not yet publicly available, the experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other similar compounds. The continued development of orally bioavailable PCSK9 inhibitors holds significant potential for the management of familial hypercholesterolemia and the reduction of associated cardiovascular risk. Further studies are warranted to fully characterize the efficacy and safety profile of this compound in relevant preclinical models of FH.

References

- 1. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A mouse model for human atherosclerosis: long-term histopathological study of lesion development in the aortic arch of apolipoprotein E-deficient (E0) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

Investigating the Specificity of Pcsk9-IN-13 for PCSK9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Pcsk9-IN-13, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document focuses on its specificity for PCSK9, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Introduction to PCSK9 and its Inhibition

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][3] PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR in lysosomes.[4][5] This reduction in LDLR density on the cell surface results in decreased clearance of LDL-C from the circulation, thereby increasing plasma LDL-C levels.[6]

Given its pivotal role in cholesterol homeostasis, inhibition of PCSK9 has emerged as a key therapeutic strategy for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease.[7][8] Several therapeutic modalities targeting PCSK9 have been developed, including monoclonal antibodies, small interfering RNAs (siRNAs), and small molecule inhibitors.[7][9] Small molecule inhibitors like this compound offer the potential for oral administration and represent an important area of research in cardiovascular drug development.

This compound: A Potent PCSK9 Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent antagonist of PCSK9 activity. Its primary mechanism of action is to bind to PCSK9 and disrupt its interaction with the LDLR.[10] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased LDLR recycling to the hepatocyte surface and enhanced clearance of LDL-C from the circulation.

Quantitative Data

The following table summarizes the available quantitative data for this compound. At present, detailed public information regarding its broader selectivity profile against other proteases or off-target effects is limited.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 for PCSK9 | 537 nM | Not Specified | Biochemical Assay | [10] |

| In Vitro Activity | Restores LDL uptake in HepG2 hepatocytes | Human | Cell-based Assay | [10] |

| In Vivo Activity | ~10% reduction in total cholesterol | Mouse (C57BL/6) | In vivo | [10] |

Signaling Pathways and Experimental Workflows

PCSK9 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of PCSK9 in regulating LDLR degradation.

Caption: PCSK9-mediated degradation of the LDL receptor.

Experimental Workflow for Specificity Investigation

This diagram outlines a typical workflow for investigating the specificity of a small molecule PCSK9 inhibitor like this compound.

Caption: Workflow for assessing inhibitor specificity.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the specificity and activity of PCSK9 inhibitors. While specific details for this compound are not fully public, these methods represent the standard approaches in the field.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR. Commercially available kits can be used for this purpose.[1][3][11]

Materials:

-

Recombinant human PCSK9 (His-tagged)

-

Recombinant human LDLR-EGF-AB domain

-

96-well microplates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Anti-His-tag antibody conjugated to HRP

-

TMB substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

This compound or other test compounds

-

Plate reader

Procedure:

-

Coat the 96-well plate with LDLR-EGF-AB domain overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with Blocking Buffer for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

In a separate plate, pre-incubate a fixed concentration of His-tagged PCSK9 with serial dilutions of this compound for 30-60 minutes at room temperature.

-

Transfer the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the anti-His-tag-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Add Stop Solution and measure the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Cellular LDL Uptake Assay in HepG2 Cells

This cell-based assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL by hepatocytes.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

Recombinant human PCSK9

-

This compound or other test compounds

-

96-well black, clear-bottom plates

-

Fluorescence microscope or plate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to upregulate LDLR expression.

-

Treat the cells with a fixed concentration of recombinant PCSK9 and serial dilutions of this compound for 4-6 hours.

-

Add fluorescently labeled LDL to the wells and incubate for 2-4 hours at 37°C.

-

Wash the cells three times with PBS to remove unbound LDL.

-

Add fresh PBS or a suitable imaging buffer to the wells.

-

Quantify LDL uptake by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.

-

Normalize the fluorescence signal to the number of cells (e.g., by using a nuclear stain like Hoechst 33342).

In Vivo Cholesterol Measurement in a Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a PCSK9 inhibitor in a mouse model of hypercholesterolemia.

Materials:

-

C57BL/6 mice or a suitable hypercholesterolemic mouse model (e.g., Ldlr-/- mice)

-

This compound formulated for in vivo administration (e.g., in a vehicle of DMSO/PEG300/Tween-80/saline)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Commercial cholesterol assay kit

Procedure:

-

Acclimate the mice for at least one week before the start of the experiment.

-

Divide the mice into treatment and vehicle control groups.

-

Collect baseline blood samples via tail vein or retro-orbital bleeding.

-

Administer this compound or vehicle to the respective groups at the desired dose and frequency (e.g., daily subcutaneous injection for 14 days).

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the treatment period, collect final blood samples.

-

Separate plasma by centrifuging the blood samples.

-

Measure total cholesterol, LDL-C, and HDL-C levels in the plasma using a commercial cholesterol assay kit according to the manufacturer's instructions.

-

Statistically analyze the changes in cholesterol levels between the treatment and control groups.

Conclusion

This compound is a potent small molecule inhibitor of the PCSK9-LDLR interaction with demonstrated in vitro and in vivo activity. While its high potency against PCSK9 is established, a comprehensive public profile of its specificity against other proteases and potential off-target activities is not yet available. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the detailed specificity and mechanism of action of this compound and other novel PCSK9 inhibitors. Such studies are crucial for the continued development of safe and effective oral therapies for the management of hypercholesterolemia.

References

- 1. raybiotech.com [raybiotech.com]

- 2. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Jingyin Pharma is pursuing an IPO, focusing on the innovative small nucleic acid drug sector, with no products yet approved. [news.futunn.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Independent association of PCSK9 with platelet reactivity in subjects without statin or antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 10. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. amsbio.com [amsbio.com]

Methodological & Application

Application Notes and Protocols for Pcsk9-IN-13 in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3][4] This binding targets the LDLR for degradation, leading to a reduced number of receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][3][5] Consequently, elevated PCSK9 activity is associated with higher levels of LDL-C and an increased risk of cardiovascular disease.[1]

Pcsk9-IN-13 is a novel small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR. By preventing this binding, this compound is hypothesized to increase the recycling of LDLR to the hepatocyte surface, thereby enhancing LDL-C uptake and lowering circulating LDL-C levels. These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound in the human hepatoma cell line, HepG2, a widely used model for studying liver function and cholesterol metabolism.

Signaling Pathway of PCSK9 and its Inhibition

The diagram below illustrates the molecular mechanism of PCSK9 and the therapeutic intervention point for inhibitors like this compound.

Caption: PCSK9-mediated LDLR degradation and its inhibition.

Experimental Protocols

This section details the methodologies for assessing the efficacy of this compound in HepG2 cells. The primary endpoints are the quantification of LDLR protein levels and the functional assessment of LDL-C uptake.

Experimental Workflow Overview

Caption: Workflow for this compound in vitro assay in HepG2 cells.

Cell Culture and Treatment

-

Cell Line: Human hepatoma HepG2 cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute this compound in a culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known PCSK9 inhibitor like alirocumab).

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the cells for 24 hours.

-

Endpoint 1: LDLR Protein Quantification by Western Blot

This protocol determines the relative amount of LDLR protein in the cells following treatment with this compound.

-

Materials:

-

Radioimmunoprecipitation assay (RIPA) buffer

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-LDLR and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 100 µL of RIPA buffer with a protease inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate 20-30 µg of protein per lane on a 7.5% SDS-PAGE gel.[6]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-